molecular formula C24H31N5O2 B5532231 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide

Cat. No. B5532231
M. Wt: 421.5 g/mol
InChI Key: MYAZFJGERDNGPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with piperazine units, typically involves multi-step chemical processes. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves preparing and testing a series of compounds for their in vitro and in vivo antihistaminic activity, indicating the complex synthesis and significant biological potential of such compounds (Iemura et al., 1986).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can significantly influence their biological activities. For instance, the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus plays an important role in potent antihistaminic activity, particularly in vivo (Iemura et al., 1986). The crystal and molecular structure analysis of related compounds further aids in understanding the interaction mechanisms with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions with biological receptors, leading to their pharmacological effects. The synthesis and evaluation of benzimidazole derivatives reveal a variety of chemical reactions that these compounds can undergo, contributing to their diverse biological activities (Gadhave et al., 2012).

properties

IUPAC Name

N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-18-5-4-6-20(15-18)31-17-24(30)25-19-7-8-22-21(16-19)26-23(28(22)3)9-10-29-13-11-27(2)12-14-29/h4-8,15-16H,9-14,17H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAZFJGERDNGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCN4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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